molecular formula C16H19NO4S2 B1343312 tert-Butyl ((phenylsulfonyl)(thiophen-2-yl)methyl)carbamate CAS No. 479423-34-2

tert-Butyl ((phenylsulfonyl)(thiophen-2-yl)methyl)carbamate

Cat. No.: B1343312
CAS No.: 479423-34-2
M. Wt: 353.5 g/mol
InChI Key: DEFHMKWGLKDPMI-UHFFFAOYSA-N
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Description

tert-Butyl ((phenylsulfonyl)(thiophen-2-yl)methyl)carbamate (CAS 479423-34-2) is a high-purity chemical compound supplied for research applications. This reagent, with the molecular formula C16H19NO4S2 and a molecular weight of 353.46 g/mol, is characterized by its carbamate and sulfonyl functional groups attached to a central carbon also bonded to a thiophene ring . Compounds featuring both carbamate and sulfonamide moieties are of significant interest in organic and medicinal chemistry for the synthesis of diverse molecular libraries. The tert-butyloxycarbonyl (Boc) protecting group is particularly valuable in multi-step synthetic routes, including the construction of complex molecules and potential pharmacophores. Related carbamate-functionalized thiophene compounds have been documented as precursors for diimine ligands suitable for metal complex formation, highlighting the utility of this chemical class in coordination chemistry and materials science . Researchers should note that this product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Proper storage conditions are recommended: keep the container sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

tert-butyl N-[benzenesulfonyl(thiophen-2-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4S2/c1-16(2,3)21-15(18)17-14(13-10-7-11-22-13)23(19,20)12-8-5-4-6-9-12/h4-11,14H,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEFHMKWGLKDPMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CS1)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10635842
Record name tert-Butyl [(benzenesulfonyl)(thiophen-2-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479423-34-2
Record name tert-Butyl [(benzenesulfonyl)(thiophen-2-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((phenylsulfonyl)(thiophen-2-yl)methyl)carbamate typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes the use of larger reaction vessels, continuous flow reactors, and advanced purification techniques such as chromatography and crystallization to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((phenylsulfonyl)(thiophen-2-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The phenylsulfonyl group can be reduced to a phenylthiol group.

    Substitution: The carbamate moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while reduction of the phenylsulfonyl group can produce phenylthiol derivatives .

Scientific Research Applications

tert-Butyl ((phenylsulfonyl)(thiophen-2-yl)methyl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl ((phenylsulfonyl)(thiophen-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The phenylsulfonyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The thienyl group may enhance binding affinity through π-π interactions with aromatic residues in the target proteins. The carbamate moiety can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following table and analysis highlight key structural, synthetic, and spectral differences between tert-Butyl ((phenylsulfonyl)(thiophen-2-yl)methyl)carbamate and analogous compounds:

Table 1: Comparative Analysis of Sulfonyl-Thiophene Carbamates

Compound Name Structural Features Molecular Formula Molecular Weight (g/mol) Synthesis Highlights Key Spectral Data Biological Relevance
This compound Phenylsulfonyl and thiophen-2-yl groups attached to a methyl-carbamate backbone C₁₇H₁₉NO₄S₂ 365.47 Inferred: Nucleophilic sulfonylation followed by Boc protection (similar to ) Not explicitly reported (NMR/LCMS expected to show aromatic protons at δ 7.1–7.3 ppm and Boc tert-butyl signal at δ 1.47 ppm) Hypothesized as a precursor for LOX/BET inhibitors
tert-Butyl ((5-((4-chlorophenyl)sulfonyl)thiophen-2-yl)methyl)carbamate (26) 4-Chlorophenylsulfonyl at thiophene C5 C₁₆H₁₇ClNO₄S₂ 386.90 Reaction of 5-((4-chlorophenyl)thio)thiophene-2-carbonitrile with K₂CO₃ and 4-chlorothiophenol, followed by oxidation $ ^1H $ NMR (CDCl₃): δ 7.31–7.12 (m, aromatic), 6.91 (d, $ J = 3.3 \, \text{Hz} $, thiophene) LOX inhibitor intermediate
tert-Butyl ((5-(phenylsulfonyl)thiophen-2-yl)methyl)carbamate (39) Phenylsulfonyl at thiophene C5 C₁₆H₁₉NO₄S₂ 353.45 Sulfonylation via mCPBA oxidation of phenylthio precursor $ ^1H $ NMR (CDCl₃): δ 7.31–7.12 (m, aromatic), 4.46 (d, $ J = 5.1 \, \text{Hz} $, CH₂) Anti-metastatic agent precursor
tert-Butyl ((5-((3-bromo-4-(methylsulfonyl)phenyl)sulfonyl)thiophen-2-yl)methyl)carbamate (37) 3-Bromo-4-methylsulfonylphenylsulfonyl at thiophene C5 C₁₇H₁₉BrNO₆S₃ 525.40 NaSMe substitution, mCPBA oxidation, and Boc protection LCMS (ESI): $ m/z $ 525.40 [M+Na]⁺ LOX inhibitor with enhanced steric bulk
tert-Butyl (2-oxo-3-(phenylsulfonyl)propyl)carbamate Ketone and phenylsulfonyl on propyl chain C₁₄H₁₉NO₅S 313.37 PCC oxidation of alcohol precursor $ ^1H $ NMR: δ 4.95 (s, NH), 1.47 (s, Boc); LCMS: [M+Na]⁺ = 336.0879 Asymmetric catalysis intermediate

Key Structural and Functional Differences:

Substitution Patterns: The target compound uniquely positions the phenylsulfonyl and thiophen-2-yl groups on the same methyl group attached to the carbamate nitrogen, whereas analogs like 26 and 39 place sulfonyl groups directly on the thiophene ring . Compounds such as 37 and 26 incorporate halogen or methylsulfonyl substituents on the phenyl ring, enhancing electrophilicity and metabolic stability .

Synthetic Routes :

  • Sulfonylation in analogs typically involves thiophene-thioether intermediates oxidized with mCPBA , whereas the target compound may require direct sulfonylation of a methyl-thiophene precursor.
  • The Boc group is introduced via Boc₂O in the presence of Et₃N, a common strategy across all compounds .

Spectral Signatures: Aromatic protons in sulfonyl-thiophene derivatives consistently appear at δ 7.1–7.3 ppm, while the Boc tert-butyl signal is observed at δ 1.47 ppm . LCMS data for brominated analogs (e.g., 37) show higher molecular weights (e.g., $ m/z $ 525.40 [M+Na]⁺) compared to non-halogenated derivatives .

Biological Implications: Analogs with electron-withdrawing groups (e.g., 26, 37) exhibit improved enzyme inhibition due to enhanced electrophilicity at the sulfonyl moiety .

Biological Activity

tert-Butyl ((phenylsulfonyl)(thiophen-2-yl)methyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, biological evaluations, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

  • Chemical Formula : C₁₆H₁₉N₁O₄S₂
  • Molecular Weight : 353.46 g/mol
  • CAS Number : 479423-34-2

The compound features a tert-butyl group, a phenylsulfonyl moiety, and a thiophen-2-yl methyl carbamate structure, which contribute to its biological activity.

Research indicates that this compound acts as an irreversible covalent inhibitor of cysteine proteases. The mechanism involves the formation of a covalent bond with the active site cysteine residue of the protease, leading to time-dependent inhibition. This has been demonstrated in studies involving the chikungunya virus (CHIKV) nsP2 protease, where the compound showed promising inhibitory effects.

Biological Evaluation

In vitro assays have been conducted to assess the biological activity of this compound. Key findings include:

Biological Activity IC₅₀ (nM) EC₅₀ (nM) Assay Type
nsP2 Protease Inhibition6040CHIKV-nLuc Viral Replication Assay

These results indicate that the compound exhibits significant antiviral activity against CHIKV, making it a candidate for further development as an antiviral agent .

Case Studies and Research Findings

  • Antiviral Activity : In a study focusing on CHIKV, this compound demonstrated an EC₅₀ value of 40 nM, indicating its effectiveness in inhibiting viral replication in human fibroblast cells .
  • Structure-Activity Relationship (SAR) : The critical role of the vinyl sulfone moiety in enhancing the inhibitory activity against cysteine proteases was highlighted. Analog compounds lacking this feature exhibited significantly reduced activity (>1000-fold less) in comparison to this compound .
  • Covalent Inhibition Mechanism : The compound's ability to form a covalent bond with the protease was confirmed through kinetic studies, establishing it as a potent irreversible inhibitor .

Q & A

Basic: What synthetic strategies are recommended for preparing tert-Butyl ((phenylsulfonyl)(thiophen-2-yl)methyl)carbamate, and how can reaction conditions be optimized?

Methodological Answer:
A common approach involves multi-step synthesis starting with the coupling of thiophene-2-ylmethyl precursors with phenylsulfonyl groups, followed by carbamate protection using tert-butoxycarbonyl (Boc) reagents. Key steps include:

  • Sulfonylation : React thiophen-2-ylmethanol with phenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfone intermediate.
  • Boc Protection : Introduce the tert-butyl carbamate group via reaction with Boc anhydride (e.g., (Boc)₂O) in dichloromethane (DCM) or tetrahydrofuran (THF), using a catalyst like 4-dimethylaminopyridine (DMAP) .
  • Optimization : Adjust reaction temperature (typically 0–25°C), solvent polarity, and stoichiometry (e.g., 1.2 equivalents of Boc anhydride) to improve yield. Monitor purity via TLC or HPLC.

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm sulfone and carbamate functional groups. For example, the tert-butyl group typically shows a singlet at ~1.4 ppm (¹H) and 28–30 ppm (¹³C) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated [M+H]⁺ for C₁₆H₂₁NO₄S₂: 356.0892).
  • X-ray Crystallography : Resolve structural ambiguities (e.g., stereochemistry) using SHELX programs for data refinement .

Advanced: How can crystallographic data from SHELX resolve structural ambiguities in this compound?

Methodological Answer:
SHELXL refines X-ray diffraction data to model bond lengths, angles, and electron density maps. For example:

  • Twinning Analysis : Use SHELXD to detect twinning in crystals, which is common in sulfone-containing compounds.
  • Disorder Modeling : SHELXL’s PART instruction resolves disordered tert-butyl groups by splitting occupancy .
  • Validation : Cross-check with PLATON or Mercury to ensure geometric plausibility. Contradictions in bond angles (e.g., S=O vs. C-S-C) are resolved by iterative refinement cycles .

Advanced: How should researchers address discrepancies in reaction yields during scale-up synthesis?

Methodological Answer:
Yield variations often arise from inefficient mixing or heat transfer in larger batches. Mitigation strategies include:

  • Kinetic Profiling : Use in-situ FTIR or ReactIR to monitor intermediate formation and adjust reagent addition rates.
  • Solvent Optimization : Replace THF with 2-MeTHF for better thermal stability in exothermic steps (e.g., Boc protection) .
  • Catalyst Screening : Test alternatives to DMAP (e.g., polymer-supported catalysts) to reduce side reactions .
  • Design of Experiments (DoE) : Apply factorial design to identify critical parameters (e.g., temperature, stoichiometry) affecting yield .

Basic: What are the safety protocols for handling and storing this compound to prevent degradation?

Methodological Answer:

  • Storage : Keep at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the carbamate group. Use amber vials to avoid photodegradation .
  • Handling : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods to minimize inhalation of sulfone vapors .
  • Decomposition : Avoid strong acids/bases (e.g., TFA cleaves Boc groups) and oxidizers. Dispose via incineration following EPA guidelines .

Advanced: How do steric and electronic effects influence the stability of the carbamate group under varying pH conditions?

Methodological Answer:

  • Steric Shielding : The tert-butyl group provides steric protection, delaying hydrolysis in neutral/acidic conditions (t₁/₂ > 24 hrs at pH 5–7).
  • pH-Dependent Degradation : Under basic conditions (pH > 9), the carbamate undergoes nucleophilic attack by hydroxide ions. Monitor via HPLC at 254 nm to track degradation products .
  • Stabilizers : Add 1% w/v ascorbic acid to aqueous solutions to scavenge free radicals that accelerate decomposition .

Advanced: How can computational methods predict reactivity trends in sulfone-containing carbamates?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model transition states for sulfone-mediated reactions (e.g., nucleophilic substitutions). Compare HOMO/LUMO energies to predict electrophilic sites .
  • MD Simulations : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to optimize reaction trajectories .
  • Contradiction Analysis : If experimental data conflicts with computational predictions (e.g., unexpected regioselectivity), re-evaluate basis sets (e.g., switch from B3LYP to M06-2X for better dispersion correction) .

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